molecular formula C8H10Cl2N2 B13048632 (1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine

(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B13048632
M. Wt: 205.08 g/mol
InChI Key: OOXAINRQIVQQDU-ZETCQYMHSA-N
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Description

(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,3-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification techniques, such as chromatography, may be employed to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine
  • (1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine
  • (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine

Uniqueness

(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

(1R)-1-(2,3-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1

InChI Key

OOXAINRQIVQQDU-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[C@H](CN)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CN)N

Origin of Product

United States

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